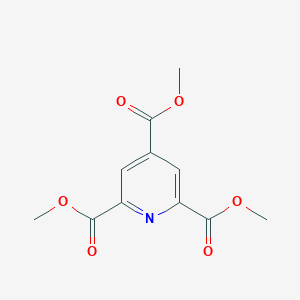
Trimethyl pyridine-2,4,6-tricarboxylate
Overview
Description
Trimethyl pyridine-2,4,6-tricarboxylate is an organic compound with the molecular formula C11H11NO6 It is a derivative of pyridine, where three carboxylate groups are attached to the 2, 4, and 6 positions of the pyridine ring, and the carboxylate groups are esterified with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl pyridine-2,4,6-tricarboxylate typically involves the oxidation of 2,4,6-trimethylpyridine. One common method is to add 2,4,6-trimethylpyridine to concentrated sulfuric acid at 0°C, followed by the gradual addition of chromium trioxide (CrO3). This reaction yields pyridine-2,4,6-tricarboxylic acid, which is then esterified with methanol to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Trimethyl pyridine-2,4,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4,6-tricarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of ester groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Pyridine-2,4,6-tricarboxylic acid.
Reduction: Pyridine-2,4,6-tricarbinol.
Substitution: Products depend on the nucleophile used, such as pyridine-2,4,6-tricarboxamide when using ammonia.
Scientific Research Applications
Trimethyl pyridine-2,4,6-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of trimethyl pyridine-2,4,6-tricarboxylate depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as catalytic activity or selective adsorption of gases. The molecular targets and pathways involved vary based on the specific metal ion and the structure of the resulting complex .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,4,6-tricarboxylic acid: The non-esterified form of trimethyl pyridine-2,4,6-tricarboxylate.
Trimethyl 2,2’6’,2’‘-terpyridine-4,4’,4’'-tricarboxylate: A similar compound with a terpyridine core instead of a pyridine core.
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various metal ions makes it valuable in the synthesis of MOFs and coordination polymers. Additionally, its ester groups can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
trimethyl pyridine-2,4,6-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRVGJDUSQEIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25309-39-1 | |
| Record name | Trimethyl pyridine-2,4,6-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


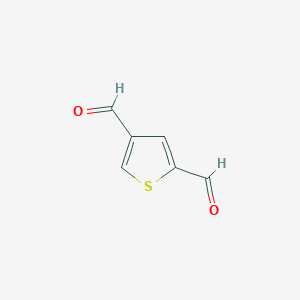
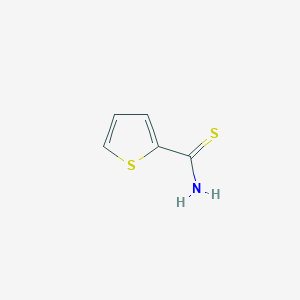
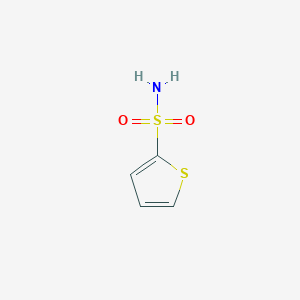
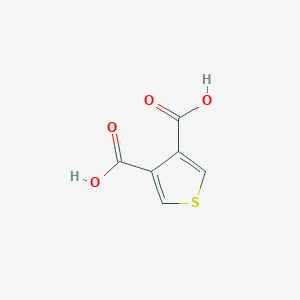
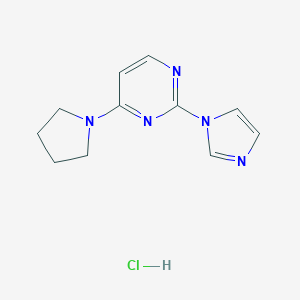
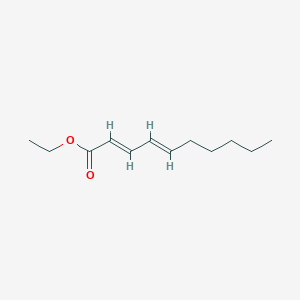
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
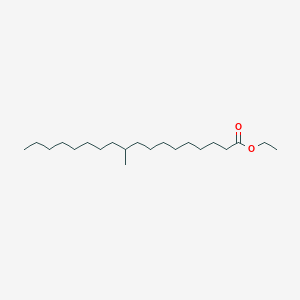

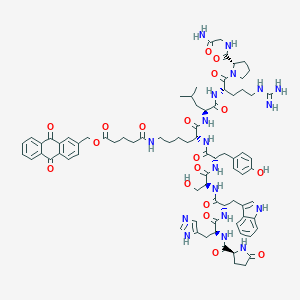
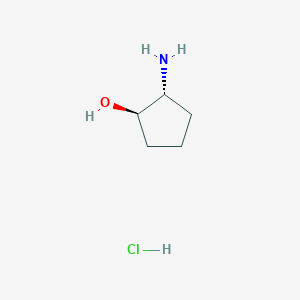


![(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B153608.png)
